molecular formula C14H14ClN3O B1415381 4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine CAS No. 1105194-58-8

4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine

Cat. No. B1415381
CAS RN: 1105194-58-8
M. Wt: 275.73 g/mol
InChI Key: OXFVGCYLXFDJFT-UHFFFAOYSA-N
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Description

“4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine” is a chemical compound with the molecular formula C14H14ClN3O and a molecular weight of 275.73 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, one method involves the reaction of dichlorodiazine with triethylamine in ethanol under reflux conditions . Another method involves the reaction of 3,6-dichloropyridazine with N,N-diisopropylethylamine and morpholine in N,N-dimethyl-formamide under reflux conditions .


Molecular Structure Analysis

The molecular structure of “4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine” has been analyzed using various techniques such as X-ray diffraction . The morpholine ring adopts a chair conformation, and the 1,6-dihydropyridazine ring forms a dihedral angle with the phenyl ring .

Scientific Research Applications

Structural Analysis and Theoretical Modeling

  • The crystal structure and vibrational spectra of a compound closely related to 4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine were studied using X-ray diffraction and spectroscopy. This research provides insights into the molecular structure and vibrational properties of such compounds, which are essential for understanding their chemical behavior and potential applications (Aydin et al., 2015).

Biological Activities and Applications

  • A study on a compound structurally similar to 4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine explored its biological activities, including antimicrobial and antioxidant properties. This suggests potential applications of related compounds in medical and biological fields (Mamatha S.V et al., 2019).
  • Another study synthesized derivatives of a related compound for potential use as anti-breast cancer agents. This highlights the possible application of 4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine in cancer research and treatment (Praveen Kumar et al., 2021).
  • Research on the synthesis of derivatives and their antimicrobial activities presents a potential application in developing new antimicrobial agents (A. Idhayadhulla et al., 2014).

Synthesis and Chemical Modification

  • Studies on the synthesis and chemical modification of compounds related to 4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine contribute to the development of new synthetic methodologies, which could be applied to a wide range of chemical and pharmaceutical products (D. J. Collins et al., 2000).

Drug Discovery and Development

  • A study investigated the application of a similar compound in the discovery and development of new drugs, particularly in the context of neurokinin-1 receptor antagonism. This has implications for the development of treatments for conditions like depression and emesis (T. Harrison et al., 2001).

Miscellaneous Applications

  • Additional research into the synthesis of related compounds has been conducted for various applications, including the development of novel analgesics (R. Aggarwal et al., 2020).

properties

IUPAC Name

4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c15-14-6-5-13(16-17-14)11-1-3-12(4-2-11)18-7-9-19-10-8-18/h1-6H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFVGCYLXFDJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801250254
Record name 4-[4-(6-Chloro-3-pyridazinyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine

CAS RN

1105194-58-8
Record name 4-[4-(6-Chloro-3-pyridazinyl)phenyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(6-Chloro-3-pyridazinyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801250254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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